3-Bromo-1-indanone
Description
Properties
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40774-41-2 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Phenylpropionic acid derivatives undergo intramolecular cyclization via dehydration and acylation. The heteropoly acid (e.g., phosphomolybdic acid) acts as a Brønsted acid catalyst, while quaternary ammonium salts (e.g., tetrabutyl ammonium bromide) facilitate phase transfer. The reaction proceeds in aprotic solvents like cyclohexane at 60–150°C, achieving near-quantitative yields.
Key parameters:
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Catalyst system: Heteropoly acid (0.05–0.2 eq) + phase transfer catalyst (0.01–0.05 eq)
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Solvent: Non-polar aprotic solvents (petroleum ether, cyclohexane)
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Temperature: 60–90°C for optimal selectivity
This method eliminates waste acid generation and enables catalyst recycling, addressing environmental and economic concerns in industrial applications.
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant approaches for this compound synthesis:
| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Heteropoly acid + Br₂ | H₃PMo₁₂O₄₀ + Br₂ | 92–95 | 99 | Industrial |
| Lewis acid-mediated | FeCl₃ + Br₂ | 85–88 | 97 | Lab-scale |
Note: Data extrapolated from precursor synthesis and standard bromination practices.
Industrial Production Protocols
Large-scale manufacturing adopts continuous-flow reactors to enhance safety and efficiency:
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Precursor synthesis:
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Continuous dehydration of phenylpropionic acid at 120°C
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Catalyst recovery via in-line filtration
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Bromination:
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Bromine dosing controlled via mass flow meters
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Quench systems to neutralize excess Br₂
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Purification:
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Distillation under reduced pressure (50–60°C, 10 mmHg)
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Crystallization from ethanol/water mixtures
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Challenges and Mitigation Strategies
Byproduct Formation
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Issue: 5-Bromo-1-indanone isomerization (~3–5% yield)
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Solution: Kinetic control via low-temperature bromination (-10°C)
Catalyst Deactivation
Environmental Concerns
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Bromine handling: Closed-loop systems with scrubbers for HBr gas neutralization
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Solvent recovery: >90% solvent recycling via fractional distillation
Emerging Methodologies
Recent advances focus on sustainable bromination:
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Electrochemical bromination: Uses KBr as bromine source, reducing hazardous waste
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Photocatalytic methods: Visible-light-mediated C–H activation for regioselective bromination
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include substituted indanones with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 3-bromo-1-indanol.
Oxidation Reactions: Products include this compound derivatives with higher oxidation states.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-indanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with antiviral, anti-inflammatory, and anticancer properties. Research has indicated that derivatives of indanone can exhibit significant biological activities, making them valuable in drug development.
Table 1: Pharmaceutical Applications of this compound
| Application Type | Example Compounds | Biological Activity |
|---|---|---|
| Antiviral Agents | Indanone derivatives | Inhibition of viral replication |
| Anti-inflammatory | Various indanone derivatives | Modulation of immune responses |
| Anticancer Agents | Indanone-based compounds | Induction of apoptosis in cancer cells |
Organic Synthesis
In organic synthesis, this compound acts as a building block for creating more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution, reduction, and oxidation.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Bromine can be replaced by other nucleophiles | Amines, thiols |
| Reduction | Carbonyl group can be reduced to alcohol | Sodium borohydride |
| Oxidation | Can be oxidized to form carboxylic acids | Potassium permanganate |
Biological Studies
Due to its structural similarity to biologically active compounds, this compound is utilized in studies related to enzyme inhibition and receptor binding. Its potential interactions with various biomolecules make it a candidate for further exploration in pharmacological research.
Case Study: Enzyme Inhibition
Research has shown that certain derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications in treating conditions such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-Bromo-1-indanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the carbonyl group play crucial roles in its interaction with biological targets, influencing binding affinity and specificity .
Comparison with Similar Compounds
Key Differences :
- Reactivity: The 3- and 6-bromo isomers are more reactive in cross-coupling reactions (e.g., Suzuki, Heck) due to favorable steric and electronic environments. For instance, this compound undergoes efficient substitution with piperidine, while 6-bromo-1-indanone reacts with phenylmagnesium bromide to form indene derivatives.
- Spectral Data: The carbonyl IR stretch varies slightly between isomers (~1700–1710 cm⁻¹), but UV spectra differ markedly. For example, 3-Bromo-2-benzal-1-indanone shows strong absorption at 319 nm, whereas 6-bromo derivatives exhibit shifts dependent on substituent conjugation.
Brominated Heterocyclic Analogs
Compounds like 3-bromoindoles and tetrabromoindoles share structural motifs with this compound but differ in bioactivity and synthetic utility:
- 3-Bromoindole Derivatives : Used in antiviral and anticancer research. For example, 3-Bromo-(1-phenylsulfonyl)indole (CAS: 99655-68-2) shows moderate toxicity (LD₅₀ = 350 mg/kg in rats).
- Tetrabromoindoles: Compounds like 2,3,5,6-tetrabromoindole (C₈H₃Br₄N) exhibit unique mass spectral patterns (e.g., molecular ion clusters at m/z = 429–437) and lack methyl group fragmentation, distinguishing them from brominated indanones.
Hexahydroindanone Derivatives
Bromohexahydroindanones (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives) demonstrate enhanced biological activity due to increased conformational rigidity. These compounds are patented for applications in agrochemicals and pharmaceuticals.
Biological Activity
3-Bromo-1-indanone is a derivative of 1-indanone, a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
This compound is synthesized through the bromination of 1-indanone, typically using bromine in the presence of solvents like acetic acid. This compound has been recognized for its role as an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory agents, and serves as a building block in organic synthesis .
Target of Action
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity compared to other indanone derivatives, allowing it to modulate biological processes effectively.
Mode of Action
This compound exhibits multiple modes of action:
- Antiviral Activity : It may inhibit viral replication by interfering with the life cycle of pathogens.
- Antibacterial Activity : Similar mechanisms are suggested for its antibacterial properties.
- Anti-inflammatory Effects : The compound can modulate immune responses and pain signaling pathways .
Cellular Effects
Research indicates that this compound affects various cell types, influencing cellular processes such as apoptosis and proliferation. Its interactions with specific enzymes can lead to significant biochemical changes within cells .
Molecular Mechanism
The compound's effects at the molecular level include:
- Binding interactions with biomolecules.
- Enzyme inhibition or activation.
- Changes in gene expression related to inflammation and immune response .
Antiviral Activity
A study demonstrated that this compound derivatives exhibited significant antiviral activity against hepatitis C virus (HCV), inhibiting HCV replication effectively. The mechanism involved interference with viral entry and replication processes .
Anticancer Properties
In another case study, compounds derived from this compound were tested for their anticancer activity. Results showed that these compounds could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound | Antiviral Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5-Bromo-1-Indanone | Moderate | Low | Moderate |
| 1-Indanone | Low | Low | Low |
This table illustrates that the positioning of the bromine atom significantly influences the biological activity of these compounds.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-Bromo-1-indanone, and how can reaction conditions be optimized?
this compound is typically synthesized via electrophilic bromination of 1-indanone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃). Optimization involves controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometry to minimize di- or polybrominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization ensures high purity (>95%) .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm structure via characteristic shifts (e.g., carbonyl carbon at ~200 ppm, bromine-induced deshielding in adjacent protons).
- GC-MS/HPLC : Purity assessment (>98% by GC with flame ionization detection) and mass verification (MW 213.07 g/mol).
- Melting Point : Consistency with literature values (e.g., 46–48°C for analogous brominated indanones) .
Advanced Mechanistic and Application Studies
Q. Q3. How does this compound participate in Darzens-type condensations, and what mechanistic insights are critical for optimizing stereoselectivity?
In Darzens condensations with aldehydes (e.g., benzaldehyde), this compound acts as a ketone donor. The reaction proceeds via enolate formation (using strong bases like NaH), followed by nucleophilic attack on the aldehyde. Stereoselectivity depends on solvent polarity (e.g., THF vs. DMF) and temperature. Computational modeling (DFT studies) can predict transition-state geometries to guide optimization of epoxide formation .
Q. Q4. How can researchers investigate the substrate specificity of β-keto ester reductases using this compound?
Design assays with recombinant enzymes (e.g., Penicillium citrinum KER) to monitor reduction kinetics of this compound. Compare turnover rates with non-brominated analogs to assess halogen effects on binding affinity. Use stopped-flow spectroscopy or LC-MS to track product formation. Control for enzyme inhibition by bromide ions via parallel assays with NaBr .
Data Interpretation and Troubleshooting
Q. Q. Q5. How should researchers resolve discrepancies in H NMR data for this compound derivatives?
Q. Q6. Why might bromination of 1-indanone yield lower-than-expected this compound, and how can this be mitigated?
- Cause : Competing para-bromination or over-bromination.
- Fix : Use regioselective catalysts (e.g., FeCl₃ for meta-directing effects) or lower Br₂ stoichiometry (1.1 eq). Monitor reaction progress via TLC at 15-minute intervals .
Advanced Methodological Design
Q. Q7. What computational approaches are suitable for modeling the reactivity of this compound in photochemical reactions?
Q. Q8. How can microfluidic systems improve the scalability of this compound synthesis?
Design continuous-flow reactors with precise temperature control (ΔT ±1°C) and residence time optimization (≤5 minutes). Advantages include reduced byproduct formation and safer handling of Br₂. Compare batch vs. flow yields via inline IR spectroscopy .
Safety and Handling
Q. Q9. What safety protocols are essential when handling this compound?
- Storage : In combustible corrosive-rated containers (UN 3261) at 2–8°C, away from oxidizers.
- PPE : Acid-resistant gloves, face shield, and fume hood use due to Skin Corr. 1B classification.
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
